N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two heterocyclic systems in a single molecule makes it a compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Benzimidazole and Indole Moieties:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23-16-9-5-2-6-13(16)12-17(23)19(24)20-11-10-18-21-14-7-3-4-8-15(14)22-18/h2-9,12H,10-11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
ZITULIKGKCWNMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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